4H-3,1-Benzothiazin-4-one, 2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3,1-Benzothiazin-4-one, 2-amino- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structure and biological activities. This compound is characterized by a fused benzene and thiazine ring system, with an amino group at the 2-position. The presence of sulfur and nitrogen atoms in the ring system allows for various interactions with biological targets, making it a valuable scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4H-3,1-Benzothiazin-4-one, 2-amino- can be synthesized through several methods, primarily starting from anthranilic acid derivatives. One common route involves the reaction of anthranilic acid or methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo thiazine ring closure, resulting in the formation of 2-amino-4H-3,1-benzothiazin-4-ones . Another method involves the use of 2-(3-aroylthioureido)benzonitriles, which can be cyclized under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4H-3,1-Benzothiazin-4-one, 2-amino- typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4H-3,1-Benzothiazin-4-one, 2-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted benzothiazinones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4H-3,1-Benzothiazin-4-one, 2-amino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an acyl-enzyme inhibitor, forming a covalent bond with the active site serine residue of serine proteases. This interaction leads to the inhibition of enzyme activity and subsequent biological effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4H-3,1-Benzothiazin-4-one, 2-amino- can be compared with other similar compounds, such as 4H-3,1-benzoxazin-4-ones and 4H-1,4-benzothiazines. These compounds share similar structural features but differ in the nature of the heteroatoms present in the ring system .
4H-3,1-Benzoxazin-4-ones: These compounds contain an oxygen atom in place of the sulfur atom found in benzothiazinones.
4H-1,4-Benzothiazines: These compounds feature a different ring fusion pattern and have been explored for their biological activities and synthetic applications.
The uniqueness of 4H-3,1-Benzothiazin-4-one, 2-amino- lies in its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
131357-73-8 |
---|---|
Molekularformel |
C8H6N2OS |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-amino-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10) |
InChI-Schlüssel |
GREDHPLKDSOPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.